5-Bromo-2-(ethylthio)-3-methylpyridine
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Overview
Description
5-Bromo-2-(ethylthio)-3-methylpyridine, AldrichCPR, is a heterocyclic organic compound with the molecular formula C8H10BrNS. This compound is characterized by a bromine atom at the 5th position, an ethylthio group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethylthio)-3-methylpyridine typically involves the bromination of 2-(ethylthio)-3-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature to slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(ethylthio)-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethylthio group to an ethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-2-(ethylthio)-3-methylpyridine derivatives.
Oxidation Reactions: Formation of 5-Bromo-2-(ethylsulfinyl)-3-methylpyridine or 5-Bromo-2-(ethylsulfonyl)-3-methylpyridine.
Reduction Reactions: Formation of 2-(ethylthio)-3-methylpyridine or 5-Bromo-2-(ethyl)-3-methylpyridine.
Scientific Research Applications
5-Bromo-2-(ethylthio)-3-methylpyridine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethylthio)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and ethylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(ethylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(methylthio)-3-methylpyridine: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-3-methylpyridine: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-2-(ethylthio)-3-methylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethylthio group contributes to its potential biological activities.
Properties
Molecular Formula |
C8H10BrNS |
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Molecular Weight |
232.14 g/mol |
IUPAC Name |
5-bromo-2-ethylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNS/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
WFSJBQFQPCFNHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C=C1C)Br |
Origin of Product |
United States |
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